

Spectroscopic and Synthetic Insights into Indolizine-2-carbaldehyde: A Technical Overview

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Compound of Interest

Compound Name: Indolizine-2-carbaldehyde

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Introduction

Indolizine-2-carbaldehyde is a heterocyclic organic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group, which serves as a key synthetic handle for further molecular elaboration. The indolizine core itself is a privileged scaffold found in various biologically active natural products and pharmaceutical agents. This technical guide provides a summary of available spectroscopic data for compounds closely related to **Indolizine-2-carbaldehyde**, outlines a general synthetic methodology, and presents a workflow for its characterization.

Note on Data Availability: Comprehensive, experimentally verified spectroscopic data (NMR, IR, MS) for the parent **Indolizine-2-carbaldehyde** is not readily available in the public domain. Therefore, this guide presents data for the closely related and structurally analogous compounds: Indole-2-carbaldehyde and the parent Indolizine nucleus. Researchers should use this information as a comparative reference and are advised to acquire and verify data for **Indolizine-2-carbaldehyde** upon its synthesis.

Spectroscopic Data of Related Compounds

The following tables summarize the spectroscopic data for Indole-2-carbaldehyde and Indolizine. These data can provide a useful reference for the expected spectral features of **Indolizine-2-carbaldehyde**.

¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
Indole-2-carbaldehyde	CDCl ₃	9.88 (s, 1H), 7.77 (d, 1H, J=8.1 Hz), 7.48 (d, 1H, J=8.3 Hz), 7.41 (t, 1H, J=7.0 Hz), 7.3 (s, 1H), 7.20 (t, 1H, J=7.4 Hz)[1]

¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) in ppm
Indole-2-carbaldehyde	CDCl ₃	182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28[1]

Infrared (IR) Spectroscopic Data

The characteristic absorption bands for the aldehyde functional group are expected in the IR spectrum of **Indolizine-2-carbaldehyde**. For comparison, the C=O stretching vibration in thiophene-2-carbaldehyde has been reported at 1665 cm⁻¹.

Compound	Key Absorptions (cm ⁻¹)
Thiophene-2-carbaldehyde	1665 (C=O stretch)[2]
Indole-3-carboxaldehyde	3222 (N-H), 1644 (C=O)[3]

Mass Spectrometry (MS) Data

The mass spectrum of the parent indolizine shows a molecular ion peak corresponding to its molecular weight. For **Indolizine-2-carbaldehyde** (C₉H₇NO), the expected exact mass is approximately 145.05 g/mol.[4]

Compound	m/z
Indolizine	117[5]
1-methyl-1H-indole-3-carbaldehyde	[M+H] ⁺ 160[6]
1H-indole-3-carbaldehyde	[M+H] ⁺ 146[6]

Experimental Protocols

While a specific, detailed protocol for the synthesis of the parent **Indolizine-2-carbaldehyde** including full characterization is not readily available, a general approach can be derived from established methods for synthesizing indolizine derivatives.[7][8] The Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions are common strategies.[8] A plausible synthetic route could involve the reaction of a pyridine derivative with a suitable three-carbon component that introduces the aldehyde functionality or a precursor.

General Synthetic Protocol (Hypothetical):

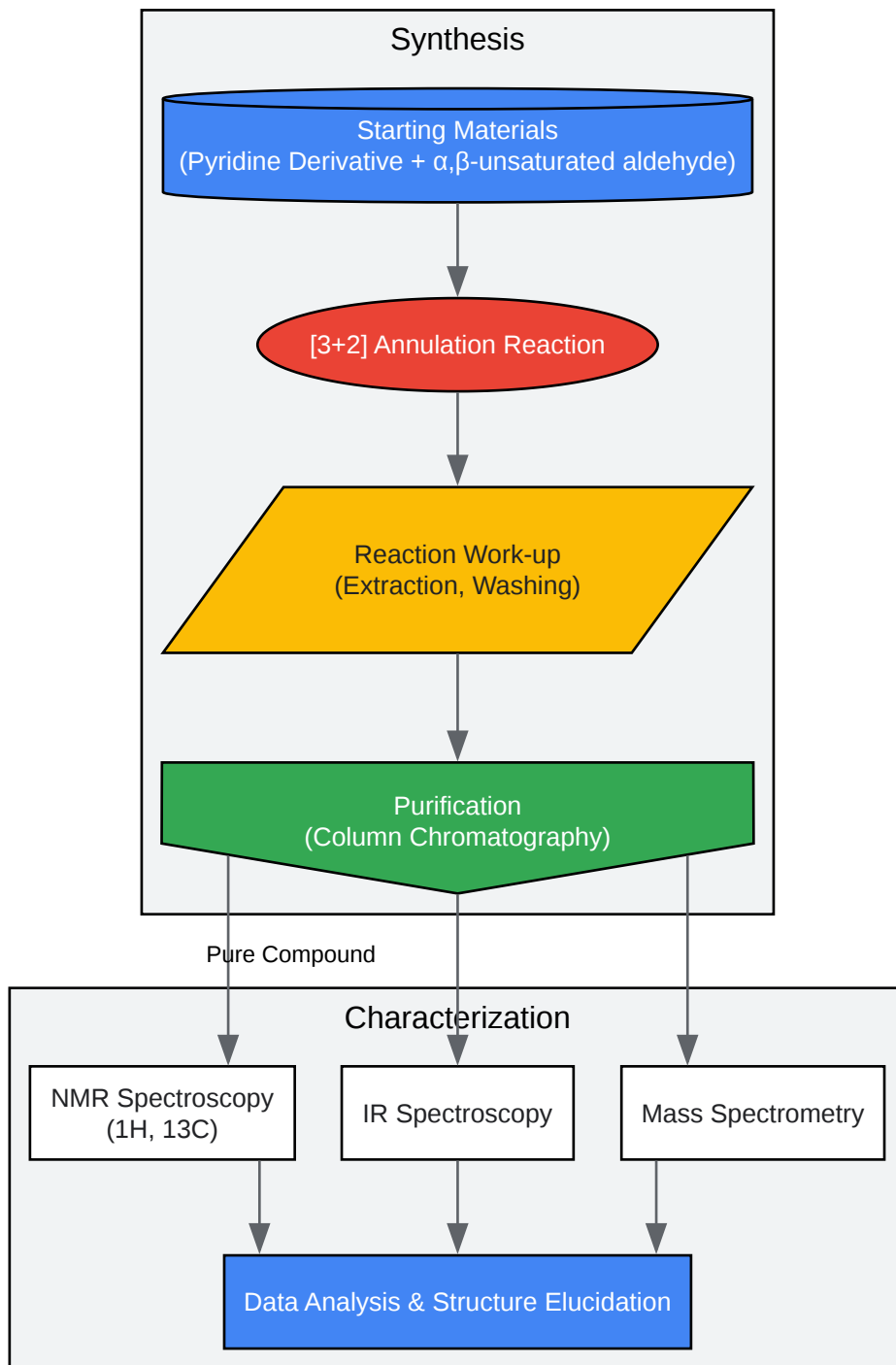
- **Preparation of Pyridinium Ylide:** A 2-substituted pyridine (e.g., 2-methylpyridine) is reacted with an α -halo carbonyl compound (e.g., bromoacetaldehyde or a protected equivalent) in a suitable solvent like acetone or DMF to form the corresponding pyridinium salt.
- **In situ Ylide Generation and Cycloaddition:** The pyridinium salt is treated with a base (e.g., potassium carbonate, triethylamine) to generate the pyridinium ylide in situ. This reactive intermediate undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, which in this case would be an acetylene derivative that can be converted to an aldehyde, or the reaction could be an intramolecular cyclization.
- **Aromatization:** The resulting dihydroindolizine intermediate is then aromatized, often through oxidation (e.g., using a mild oxidizing agent or exposure to air), to yield the final **indolizine-2-carbaldehyde**.
- **Purification:** The crude product is purified using standard techniques such as column chromatography on silica gel.

- Characterization: The structure of the purified product is confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an indolizine derivative.

General Workflow for Indolizine-2-carbaldehyde Synthesis & Characterization

[Click to download full resolution via product page](#)Caption: Synthetic and characterization workflow for **Indolizine-2-carbaldehyde**.

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